Summary of Application: The compound “5-bromo-2-aryl benzimidazoles” has been synthesized and evaluated for its potential as an α-glucosidase inhibitor. This class of compounds is of interest due to their wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, antioxidant, antiinflammatory, antihypertensive, anticoagulant, antidiabetic, antiallergic, antihistaminic, antitubercular, anti-HIV, antihelmentic, antidepressant, and analgesic activity .
Results/Outcomes: Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50 = 12.4–103.2 μM. Especially, one compound (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .
Field: Pharmaceutical Chemistry
Methods of Application/Experimental Procedures: The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
Results/Outcomes: This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Summary of Application: “5-Bromo-2-((2-chlorobenzyl)oxy)benzaldehyde” is used in biochemical research .
Methods of Application/Experimental Procedures: The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. The preparation was run successfully on approximately 70 kg/batch .
Summary of Application: “5-Bromo-2- [ (2-chlorobenzyl)oxy]benzaldehyde” is used in biochemical research .
5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile is an aromatic molecule containing a central benzene ring. The structure can be broken down as follows:
No data on physical and chemical properties like melting point, boiling point, or solubility is currently available for 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile.
There is no scientific literature available on the mechanism of action of 5-Bromo-2-((2-chlorobenzyl)oxy)benzonitrile.